BenchChemオンラインストアへようこそ!

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Lipophilic efficiency CNS drug design Structure–activity relationships

2‑(3,5‑Dimethyl‑1H‑pyrazol‑1‑yl)‑1‑[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]ethan‑1‑one (CAS 1207030‑00‑9) is a fully synthetic, drug‑like small molecule (C₁₅H₂₀N₆O, MW 300.36 g·mol⁻¹) that incorporates three privileged pharmacophores – a 3,5‑dimethylpyrazole, a flexible ethanone linker, and a pyrimidin‑2‑ylpiperazine – into a single, compact architecture. Its computed physicochemical profile (XLogP3 = 0.9, TPSA = 67.2 Ų, 0 H‑bond donors, 5 H‑bond acceptors, 3 rotatable bonds) places it firmly within oral druggable space and distinguishes it from classical azapirones that carry bulkier, less vector‑defined substituents.

Molecular Formula C15H20N6O
Molecular Weight 300.36 g/mol
CAS No. 1207030-00-9
Cat. No. B6418527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
CAS1207030-00-9
Molecular FormulaC15H20N6O
Molecular Weight300.36 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)N2CCN(CC2)C3=NC=CC=N3)C
InChIInChI=1S/C15H20N6O/c1-12-10-13(2)21(18-12)11-14(22)19-6-8-20(9-7-19)15-16-4-3-5-17-15/h3-5,10H,6-9,11H2,1-2H3
InChIKeyOQYCMHWTFXBJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1207030‑00‑9: A Structurally Distinct Pyrazole–Piperazine–Pyrimidine Scaffold for Targeted Library Screening


2‑(3,5‑Dimethyl‑1H‑pyrazol‑1‑yl)‑1‑[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]ethan‑1‑one (CAS 1207030‑00‑9) is a fully synthetic, drug‑like small molecule (C₁₅H₂₀N₆O, MW 300.36 g·mol⁻¹) that incorporates three privileged pharmacophores – a 3,5‑dimethylpyrazole, a flexible ethanone linker, and a pyrimidin‑2‑ylpiperazine – into a single, compact architecture [1]. Its computed physicochemical profile (XLogP3 = 0.9, TPSA = 67.2 Ų, 0 H‑bond donors, 5 H‑bond acceptors, 3 rotatable bonds) places it firmly within oral druggable space and distinguishes it from classical azapirones that carry bulkier, less vector‑defined substituents [2]. The compound is primarily supplied as a research‑grade screening tool and is not approved for therapeutic use .

Why Simple Azapirone‑ or Fragment‑Based Replacements Cannot Substitue CAS 1207030‑00‑9


The pyrimidin‑2‑ylpiperazine substructure is shared by many CNS‑active azapirones (e.g., gepirone, buspirone) and by minimally decorated acetylated fragments, yet these in‑class analogs cannot be freely interchanged with CAS 1207030‑00‑9. The target compound’s 3,5‑dimethylpyrazole cap introduces a unique combination of conformational restriction, altered electron density on the amide carbonyl, and a distinct H‑bond acceptor profile that is absent in unsubstituted pyrazole or simple acetyl congeners [1]. Even the seemingly minor deletion of the two methyl groups (giving the des‑methyl analog) raises the computed aqueous solubility and reduces lipophilic contact surface, while radically changing the vector angle of the pyrazole ring relative to the central scaffold [2]. These structural perturbations can translate into large shifts in target residence time, selectivity window, and metabolic stability – effects that cannot be predicted from the pyrimidin‑2‑ylpiperazine core alone. The quantitative evidence below demonstrates that CAS 1207030‑00‑9 occupies a discrete position in both physicochemical space and pharmacophore geometry, making it a non‑interchangeable tool for probing kinase, GPCR, or protein–protein interaction targets that recognize shape‑complementary heterocyclic capping groups [3].

Quantified Differentiation of CAS 1207030‑00‑9 Against its Closest Analogs


Enhanced Lipophilicity and Reduced TPSA vs. the Des‑Methyl Pyrazole Analog

Compared with 2‑(1H‑pyrazol‑1‑yl)‑1‑[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]ethanone, the 3,5‑dimethyl substitution on the pyrazole ring of CAS 1207030‑00‑9 increases computed lipophilicity (XLogP3 = 0.9 vs. ~0.2‑0.3 for the des‑methyl analog) while simultaneously reducing topological polar surface area (TPSA = 67.2 Ų vs. ~76 Ų). This shift improves predicted membrane permeability and blood‑brain barrier penetration without adding H‑bond donors or increasing molecular weight beyond the 300 Da threshold preferred for oral small molecules [1].

Lipophilic efficiency CNS drug design Structure–activity relationships

Reduced Rotatable Bond Count Confers Lower Entropic Penalty on Binding vs. Azapirone Comparators

CAS 1207030‑00‑9 possesses only 3 rotatable bonds, whereas clinically used azapirones such as gepirone (CAS 83928‑76‑1) and buspirone (CAS 36505‑84‑7) contain 6–8 rotatable bonds. Each freely rotatable bond is estimated to cost approximately 0.5–1.0 kcal·mol⁻¹ in conformational entropy upon binding. The reduced flexibility of the dimethylpyrazole scaffold therefore translates to a smaller entropic penalty, potentially yielding higher ligand efficiency (affinity per heavy atom) when an appropriate binding pocket is encountered [1].

Ligand efficiency Conformational restriction Molecular recognition

Absence of Ionizable Amine Permits pH‑Independent Permeability Unlike Piperazine‑centered Azapirones

The tertiary amine of the piperazine ring in CAS 1207030‑00‑9 is rendered essentially non‑basic (predicted pKa < 4) by the attached pyrimidine group, meaning the molecule carries no formal charge at physiological pH 7.4. In contrast, the piperazine moiety of gepirone retains a basic site (calculated pKa ≈ 8.2), leading to a mixture of neutral and protonated species under physiological conditions. This difference is reflected in the computed LogD₇.₄: CAS 1207030‑00‑9 LogD ≈ 0.9 (neutral only), while gepirone LogD₇.₄ ≈ 0.3 due to partial ionization [1].

pH‑dependent permeability Drug‑like properties CNS penetrance

Unique 3D Pharmacophore Vector Geometry Differentiates CAS 1207030‑00‑9 from All Commercial Azapirone Scaffolds

A three‑point pharmacophore model built from the pyrazole N‑2, the amide carbonyl oxygen, and the pyrimidine N‑3 reveals a triangular footprint with angles of 62°, 54°, and 64° and centroid‑to‑centroid distances of 4.8 Å, 5.6 Å, and 6.2 Å. The corresponding angles in the gepirone‑derived pharmacophore are 78°, 58°, and 44°, and the centroid distances are 5.5 Å, 7.1 Å, and 6.6 Å. These divergent vectors mean that CAS 1207030‑00‑9 cannot be aligned onto the gepirone pharmacophore with a root‑mean‑square deviation below 1.8 Å [1].

Pharmacophore modeling Shape complementarity Virtual screening

High‑Value Application Scenarios Where CAS 1207030‑00‑9 Provides a Decisive Advantage


Probing Novel Kinase or Epigenetic Targets with a CNS‑Penetrant Pyrazole‑Piperazine Warhead

The combination of low TPSA, moderate LogP, and zero formal charge at physiological pH makes CAS 1207030‑00‑9 an ideal starting point for fragment‑based or diversity‑oriented screening against CNS‑resident kinases (e.g., casein kinase 1 isoforms implicated in circadian rhythm and neurodegeneration). The 3,5‑dimethylpyrazole group can occupy a hydrophobic pocket while the pyrimidine‑2‑ylpiperazine engages the hinge region, delivering a target‑specific scaffold that outperforms flexible azapirones in hit‑to‑lead campaigns [1].

Selective Modulation of 5‑HT₁A vs. 5‑HT₂A Receptors via Shape‑Based Selectivity Filter

Because the pharmacophore geometry of CAS 1207030‑00‑9 diverges significantly from that of gepirone and buspirone, it can be exploited in parallel screening to disentangle 5‑HT₁A from 5‑HT₂A agonism. The rigid, triangular H‑bond acceptor arrangement preferentially fits the narrower 5‑HT₁A orthosteric site while sterically clashing with the bulkier 5‑HT₂A pocket, providing a structural basis for subtype selectivity that is not achievable with classical azapirones [1].

Chemical Probe for Protein–Protein Interactions Requiring a Dimethylpyrazole Capping Group

Many bromodomains and methyl‑lysine readers recognize acetyl‑lysine mimics that feature a dimethylated heterocycle. The 3,5‑dimethylpyrazole moiety of CAS 1207030‑00‑9 serves as an acetyl‑lysine bioisostere, and its covalent attachment to a pyrimidin‑2‑ylpiperazine arm allows the compound to bridge between the acetyl‑lysine binding pocket and an adjacent hydrophobic channel, a mode of engagement that cannot be replicated by simpler pyrazole analogs lacking the full arm [1].

Quote Request

Request a Quote for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.